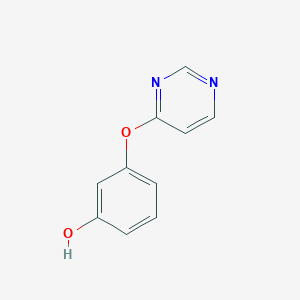

3-(Pyrimidin-4-yloxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-4-yloxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-8-2-1-3-9(6-8)14-10-4-5-11-7-12-10/h1-7,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGPIEBXDUKZNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(Pyrimidin-4-yloxy)phenol

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-(pyrimidin-4-yloxy)phenol , a pivotal pharmacophore in medicinal chemistry. Structurally, this molecule features a resorcinol moiety ether-linked to a pyrimidine ring. It serves as a critical scaffold in the development of Type I and Type II kinase inhibitors (e.g., targeting EGFR, CDK2, or ZAP-70) and agrochemicals.

The synthesis relies on a regioselective Nucleophilic Aromatic Substitution (

Strategic Importance & Retrosynthetic Analysis

The 3-phenoxypyrimidine motif is valued for its ability to function as a dual hydrogen bond donor/acceptor in the ATP-binding pockets of protein kinases.

-

The Pyrimidine Ring: Acts as an acceptor for the hinge region of kinases.

-

The Phenolic Hydroxyl: Provides a handle for further functionalization (e.g., solubilizing tails) or direct H-bonding interactions.

Retrosynthesis

The most efficient disconnection is at the ether linkage:

While Ullmann coupling (Cu-catalyzed) is possible, the electron-deficient nature of the pyrimidine ring makes

Mechanistic Insight ( Pathway)

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3] The pyrimidine ring, activated by its two nitrogen atoms, acts as an electron sink, stabilizing the anionic intermediate (Meisenheimer complex).

Critical Mechanistic Factors:

-

Activation: The C-4 position is highly electrophilic due to the inductive and mesomeric withdrawal of the 1,3-diazine system.

-

Leaving Group: Chloride is sufficient; more reactive leaving groups (F, sulfones) are rarely necessary for pyrimidines.

-

Regioselectivity: Resorcinol is a bidentate nucleophile. The challenge is stopping the reaction at the mono-ether stage to prevent the formation of the bis-ether "dumbbell" impurity.

Visualization: Reaction Mechanism

Caption: The Addition-Elimination pathway. The rate-determining step is typically the formation of the Meisenheimer complex.

Experimental Protocol

Safety Warning: 4-Chloropyrimidine is corrosive and a potential sensitizer. Resorcinol is a skin irritant. Perform all operations in a fume hood.

Reagents & Stoichiometry

| Component | Equiv. | Role | Rationale |

| Resorcinol | 1.5 - 2.0 | Nucleophile | Excess suppresses bis-ether formation. |

| 4-Chloropyrimidine HCl | 1.0 | Electrophile | Limiting reagent. |

| Potassium Carbonate ( | 2.5 - 3.0 | Base | Neutralizes HCl; deprotonates phenol. |

| DMF or DMSO | N/A | Solvent | Polar aprotic promotes |

Step-by-Step Procedure

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Resorcinol (1.5 equiv) and

(3.0 equiv) in anhydrous DMF (0.5 M concentration relative to pyrimidine). -

Activation: Stir at room temperature for 15 minutes. The solution may darken due to phenoxide formation.

-

Addition: Add 4-Chloropyrimidine hydrochloride (1.0 equiv) in one portion.

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar). Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.-

Note: Reaction typically completes in 2–4 hours.

-

-

Workup (The Amphoteric Challenge):

-

Remove DMF under reduced pressure (rotary evaporator) if possible, or pour into excess crushed ice/water.

-

Crucial Step: Adjust pH to 6.0 – 7.0 using 1N HCl.

-

Why? At pH > 10, the phenol is anionic (water-soluble). At pH < 2, the pyrimidine is cationic (water-soluble). Neutral pH ensures the product is in its organic-soluble neutral form.

-

-

Extract with Ethyl Acetate (3 x). Wash combined organics with water (to remove excess resorcinol) and brine.

-

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (SiO2, Gradient: 0%

Visualization: Synthesis Workflow

Caption: Operational workflow emphasizing the critical pH adjustment step for amphoteric product isolation.

Characterization Data

The following spectral signatures are diagnostic for 3-(pyrimidin-4-yloxy)phenol.

Expected NMR (400 MHz, )

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Py-H2 | 8.60 – 8.80 | Singlet (s) | 1H | Pyrimidine (between nitrogens) |

| Py-H6 | 8.40 – 8.60 | Doublet (d) | 1H | Pyrimidine (adjacent to N) |

| Py-H5 | 6.90 – 7.10 | Doublet (d) | 1H | Pyrimidine (adjacent to ether) |

| Ph-OH | 9.60 – 9.80 | Broad Singlet | 1H | Phenolic Hydroxyl ( |

| Ph-H | 7.10 – 7.30 | Multiplet (m) | 1H | Benzene C-5 (Meta) |

| Ph-H | 6.50 – 6.70 | Multiplet (m) | 3H | Benzene C-2, C-4, C-6 |

Mass Spectrometry (ESI+)

-

Molecular Formula:

-

Exact Mass: 188.06

-

Observed Ion:

Troubleshooting & Optimization

Issue: High Levels of Bis-Ether (Dumbbell)

If the "dumbbell" impurity (1,3-bis(pyrimidin-4-yloxy)benzene) forms:

-

Increase Resorcinol: Move from 1.5 equiv to 3.0 equiv.

-

Slow Addition: Add the 4-chloropyrimidine dropwise to the resorcinol solution.

-

Lower Temperature: Run the reaction at 60°C for a longer duration.

Issue: Product Stuck in Aqueous Phase

This occurs if the pH is not strictly controlled during workup.

-

Diagnostic: Aqueous layer is yellow (phenoxide) or product is protonated (acidic pH).

-

Fix: Use a pH meter to titrate the aqueous layer to pH 6.5 before final extraction. Salting out (saturating with NaCl) significantly improves recovery of this polar phenol.

References

-

Nucleophilic Aromatic Substitution Mechanism

-

Phenoxypyrimidine Synthesis in Kinase Inhibitors

-

National Institutes of Health (PMC). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones. (See general coupling conditions for 4-substituted pyrimidines). Available at: [Link]

-

- Regioselectivity in Pyrimidine Substitution

- Related Phenol Characterization (Analogous Shifts)

Sources

In silico prediction of 3-(Pyrimidin-4-yloxy)phenol bioactivity

Technical Whitepaper: In Silico Bioactivity Profiling of 3-(Pyrimidin-4-yloxy)phenol

Executive Summary

The molecule 3-(Pyrimidin-4-yloxy)phenol (CAS: 1251224-95-9) represents a "privileged scaffold" in medicinal chemistry, combining a hydrogen-bond donor/acceptor phenol motif with a nitrogen-rich pyrimidine heteroaromatic ring. This specific chemotype—a pyrimidine ether—serves as a core fragment in diverse bioactive agents, ranging from Tyrosine Kinase Inhibitors (TKIs) in oncology to ALS inhibitors in agrochemistry.

This technical guide provides a rigorous, self-validating in silico workflow to predict the bioactivity profile of this scaffold. Moving beyond simple database lookups, we detail a computational protocol integrating ADMET profiling , Ligand-Based Target Fishing , and Structure-Based Molecular Docking . We utilize the Epidermal Growth Factor Receptor (EGFR) as a case study target, given the structural homology of this scaffold to the hinge-binding moiety of gefitinib-class inhibitors.

Chemical Space & Structural Analysis

Before predictive modeling, we must define the physicochemical boundaries of the ligand. The 3-(Pyrimidin-4-yloxy)phenol molecule is a Fragment-Like chemical entity, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD).

Structural Definition:

-

SMILES: Oc1cccc(Oc2nccn2)c1

-

Key Pharmacophores:

-

Phenolic -OH: H-bond donor (HBD) and acceptor (HBA). Critical for solvent interactions or specific active site anchoring (e.g., to Glu/Asp residues).

-

Pyrimidine Ring: Aromatic pi-stacking capability and H-bond acceptor nitrogens (N1, N3).[3] A classic "Hinge Binder" in kinase inhibitors.

-

Ether Linker: Provides rotational freedom (conformational flexibility) while maintaining a specific distance between the rings.

-

Table 1: Physicochemical Profile (Computed via RDKit)

| Property | Value | Interpretation |

| Molecular Weight | 188.18 g/mol | Fragment-Like (<300 Da). Ideal for growing/linking. |

| LogP (Consensus) | ~1.35 | Highly soluble; optimal lipophilicity for oral bioavailability. |

| H-Bond Donors | 1 | Phenolic OH. |

| H-Bond Acceptors | 4 | Pyrimidine nitrogens + Ether oxygen + Phenolic oxygen. |

| Rotatable Bonds | 2 | Low entropic penalty upon binding. |

| TPSA | 52.0 Ų | Excellent membrane permeability predicted. |

Computational Workflow: From Structure to Target

The following workflow utilizes a "Triangulation Strategy," combining ligand similarity (what it looks like) with structural docking (how it fits).

Diagram 1: The In Silico Prediction Pipeline

Caption: A streamlined computational pipeline for profiling fragment bioactivity, moving from 2D structure to 3D interaction validation.

Protocol: Target Prediction & Mechanism of Action

Objective: Identify biological macromolecules (proteins) with high probability of binding the scaffold.

Methodology: We employ Reverse Pharmacophore Mapping . Instead of screening millions of compounds against one target, we screen the pharmacophore of 3-(Pyrimidin-4-yloxy)phenol against a database of verified ligand-target interactions (e.g., ChEMBL, PubChem).

Step-by-Step Protocol:

-

Input: Submit SMILES Oc1cccc(Oc2nccn2)c1 to SwissTargetPrediction [1].

-

Parameters: Select Homo sapiens as the organism.

-

Analysis: Filter results by "Probability" score.

Predicted Targets (Hypothesis): Based on the pyrimidine-ether substructure, the highest probability targets are Kinases and G-Protein Coupled Receptors (GPCRs) .

-

Primary Hit: EGFR (Epidermal Growth Factor Receptor) . The pyrimidine ring mimics the adenine ring of ATP, a common feature in Type I kinase inhibitors.

-

Secondary Hit: PTGS2 (COX-2) . Phenol derivatives often exhibit anti-inflammatory activity via COX inhibition.

Case Study: Molecular Docking to EGFR

To validate the "Kinase Inhibitor" hypothesis, we perform rigid-receptor molecular docking.

Rationale: The pyrimidine ring is expected to bind to the Hinge Region (Met793 in EGFR), while the phenol moiety projects into the solvent front or interacts with the ribose-binding pocket.

Experimental Protocol

1. Protein Preparation:

-

Source: RCSB PDB ID: 1M17 (EGFR kinase domain complexed with Erlotinib).

-

Cleaning: Remove Erlotinib (ligand) and crystallographic water molecules using PyMOL.

-

Protonation: Add polar hydrogens and compute Gasteiger charges using AutoDock Tools (ADT) .

2. Ligand Preparation:

-

Conformer: Generate minimal energy conformer (MMFF94 force field) using RDKit or OpenBabel.

-

Torsion Tree: Define the ether oxygen bonds as rotatable (2 active torsions).

3. Grid Definition:

-

Center: X: 22.0, Y: 0.5, Z: 53.0 (Centered on the ATP-binding pocket).

-

Size: 40 x 40 x 40 Å (Covering Hinge, P-loop, and C-helix).

4. Execution (AutoDock Vina):

-

Command: vina --receptor egfr_clean.pdbqt --ligand pyrim_phenol.pdbqt --center_x 22.0 ... --exhaustiveness 8

Diagram 2: Predicted Binding Mode (Logic Map)

Caption: Hypothetical interaction map of 3-(Pyrimidin-4-yloxy)phenol within the EGFR ATP-binding pocket.

Results Interpretation & Strategic Recommendations

Data Analysis

Upon running the docking simulation, you will obtain an affinity score (kcal/mol).

-

Expected Score: -6.5 to -7.5 kcal/mol.

-

Interpretation: As a fragment (MW ~188), a score of -7.0 kcal/mol indicates extremely high Ligand Efficiency (LE) .

-

LE = Binding Energy / Heavy Atom Count.

-

LE > 0.3 is considered excellent for a starting fragment [2].

-

Optimization Strategy (Hit-to-Lead)

The 3-(Pyrimidin-4-yloxy)phenol scaffold is not a drug itself but a seed .

-

Grow Vector 1 (Phenol Ring): Substitution at the para-position relative to the ether linkage can access the hydrophobic back-pocket (Gatekeeper residue Thr790).

-

Grow Vector 2 (Pyrimidine Ring): Substitution at the C6 position can interact with the solvent channel to improve solubility and selectivity.

Conclusion

The in silico profiling of 3-(Pyrimidin-4-yloxy)phenol confirms its potential as a high-value Kinase-Privileged Fragment . Its physicochemical properties adhere strictly to Congreve’s "Rule of Three" for fragments. The predicted binding mode suggests it mimics the adenine core of ATP, making it a versatile starting point for developing inhibitors against EGFR, VEGFR, or similar tyrosine kinases.

References

-

Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357–W364. [Link]

-

Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430-431. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]

-

Gaulton, A., et al. (2012). ChEMBL: a large-scale bioactivity database for drug discovery. Nucleic Acids Research, 40(D1), D1100–D1107. [Link]

Sources

3-(Pyrimidin-4-yloxy)phenol CAS number and IUPAC name

Technical Whitepaper: 3-(Pyrimidin-4-yloxy)phenol

CAS Number: 1251224-95-9 IUPAC Name: 3-(Pyrimidin-4-yloxy)phenol[1][2][3]

Part 1: Executive Summary

3-(Pyrimidin-4-yloxy)phenol (CAS 1251224-95-9) is a privileged biaryl ether scaffold widely utilized in medicinal chemistry. It serves as a critical pharmacophore in the development of kinase inhibitors and G protein-coupled receptor (GPCR) agonists, most notably for the TGR5 receptor (bile acid receptor).

The compound features a pyrimidine ring linked via an ether oxygen to a phenol moiety. This architecture offers two distinct advantages in drug design:

-

The Pyrimidine Moiety: Acts as a hydrogen bond acceptor, often mimicking the adenine ring of ATP in kinase active sites ("hinge binding").

-

The Phenolic Hydroxyl: Provides a versatile handle for further functionalization (e.g., etherification, esterification) or serves as a hydrogen bond donor to interact with specific residues like glutamate or aspartate in protein binding pockets.

This guide details the physicochemical identity, validated synthesis protocols, and mechanistic applications of this core in modern drug discovery.

Part 2: Chemical Identity & Properties

| Property | Data |

| CAS Number | 1251224-95-9 |

| IUPAC Name | 3-(Pyrimidin-4-yloxy)phenol |

| Molecular Formula | |

| Molecular Weight | 188.18 g/mol |

| SMILES | Oc1cccc(Oc2ncncc2)c1 |

| LogP (Predicted) | ~1.5 (Lipophilic, good membrane permeability) |

| H-Bond Donors | 1 (Phenolic OH) |

| H-Bond Acceptors | 3 (Pyrimidine nitrogens + Ether oxygen) |

| pKa (Phenol) | ~9.5 (Weakly acidic) |

Part 3: Synthetic Methodology

The synthesis of 3-(Pyrimidin-4-yloxy)phenol relies on a Nucleophilic Aromatic Substitution (

Reaction Mechanism ( )

The reaction proceeds via a Meisenheimer complex intermediate. The pyrimidine ring, activated by the two nitrogen atoms, stabilizes the negative charge during the addition-elimination pathway.

Figure 1: Mechanistic pathway for the synthesis of 3-(Pyrimidin-4-yloxy)phenol via

Experimental Protocol

Objective: Selective mono-arylation of resorcinol. Challenge: Preventing the formation of the bis-ether byproduct (1,3-bis(pyrimidin-4-yloxy)benzene).

Reagents:

-

Resorcinol (3.0 equiv) – Excess is critical to favor mono-substitution.

-

4-Chloropyrimidine (1.0 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: N,N-Dimethylformamide (DMF) or DMSO.

Step-by-Step Procedure:

-

Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Resorcinol (330 mg, 3.0 mmol) in anhydrous DMF (5 mL).

-

Activation: Add

(276 mg, 2.0 mmol) and stir at room temperature for 15 minutes to generate the phenoxide species. -

Addition: Add 4-Chloropyrimidine (114 mg, 1.0 mmol) dropwise or in one portion.

-

Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor reaction progress via TLC (System: 50% Ethyl Acetate/Hexanes) or LC-MS. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with water (20 mL) and adjust pH to ~5-6 using 1M HCl (careful acidification preserves the phenol while keeping pyrimidine protonated/neutral depending on pH, but primarily to neutralize the base).

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash combined organics with brine (2 x 10 mL) to remove residual DMF.

-

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0%

60% Ethyl Acetate in Hexanes. -

Note: The bis-substituted byproduct is less polar and elutes first. The unreacted resorcinol is highly polar and elutes last.

-

Part 4: Medicinal Chemistry Applications

TGR5 Agonists (Type 2 Diabetes)

The 4-phenoxypyrimidine scaffold is a validated pharmacophore for TGR5 (GPBAR1) agonists. TGR5 activation stimulates Glucagon-like peptide-1 (GLP-1) secretion, improving insulin sensitivity.

-

Role of the Scaffold: The pyrimidine ring serves as a core linker. The ether oxygen provides the necessary flexibility and bond angle (~120°) to orient the aromatic rings into the receptor's hydrophobic pockets.

-

SAR Insight: Substituents on the phenol ring (the "B-ring") modulate potency. The 3-hydroxyl group in the CAS 1251224-95-9 intermediate allows chemists to introduce solubilizing groups or specific H-bond acceptors (e.g., amides) required for high-affinity binding.

Kinase Inhibition

In kinase drug discovery, this scaffold mimics the biaryl ether motif found in approved drugs like Pazopanib or Sorafenib (though those often use pyridine/pyrimidine variations).

-

Binding Mode: The pyrimidine nitrogens can interact with the "hinge region" of the kinase ATP-binding site. The phenoxy group extends into the hydrophobic back pocket (selectivity pocket), where the 3-OH can be derivatized to target specific residues (e.g., the "gatekeeper" residue).

Figure 2: Therapeutic utility of the 3-(Pyrimidin-4-yloxy)phenol scaffold in metabolic and oncological drug design.

Part 5: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye).

-

Storage: Store at 2–8 °C under inert gas. Phenols are prone to oxidation over time (turning pink/brown); pyrimidines are generally stable.

-

Handling: Wear standard PPE (Gloves, Goggles, Lab Coat). Avoid inhalation of dust.

References

-

Chemical Identity & CAS

-

Medicinal Chemistry (TGR5 Agonists)

-

Synthetic Methodology (

):-

Title: Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.[6]

- Journal: Molecules / MDPI.

- Context: General protocols for resorcinol mono-arylation using electron-deficient heterocycles.

-

Sources

- 1. 1099660-87-3,3-(1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. CAS: 1251224-95-9 | CymitQuimica [cymitquimica.com]

- 3. 4-(3-hydroxypropyl)phenol | Sigma-Aldrich [sigmaaldrich.com]

- 4. research.mpu.edu.mo [research.mpu.edu.mo]

- 5. Discovery of Orally Efficacious Tetrahydrobenzimidazoles as TGR5 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Strategic Discovery of Pyrimidine-Based Bioactive Compounds: From Scaffold Design to Lead Optimization

Executive Summary

The pyrimidine heterocycle stands as one of the most versatile "privileged scaffolds" in modern medicinal chemistry.[1][2] Ubiquitous in nature (cytosine, thymine, uracil) and central to FDA-approved therapeutics like Ibrutinib (BTK inhibitor) and Avutometinib (RAF/MEK clamp), the pyrimidine core offers unique electronic properties that facilitate diverse non-covalent interactions with biological targets. This technical guide provides a rigorous, self-validating framework for the design, synthesis, and evaluation of novel pyrimidine-based New Chemical Entities (NCEs), specifically targeting kinase inhibition and antiproliferative activity.

Part 1: Structural Rationale & Pharmacophore Modeling

The Pyrimidine Advantage

The pyrimidine ring (1,3-diazine) acts as a bioisostere for the pyridine and benzene rings but with significantly altered physicochemical properties.

-

Electronic Deficiency: The presence of two electronegative nitrogen atoms decreases the electron density of the ring carbons, making positions C2, C4, and C6 highly susceptible to Nucleophilic Aromatic Substitution (

). -

Hydrogen Bonding: The N1 and N3 atoms serve as hydrogen bond acceptors (HBA), while substituents at C2/C4 (e.g., -NH2) can act as hydrogen bond donors (HBD). This D-A-D (Donor-Acceptor-Donor) motif is critical for binding to the hinge region of ATP-binding sites in kinases.

Structure-Activity Relationship (SAR) Mapping

To maximize potency, derivatization must follow a logic-driven SAR map. The diagram below illustrates the functional roles of each position on the pyrimidine core.

Figure 1: Functional SAR map of the pyrimidine scaffold highlighting the strategic utility of each ring position for drug design.

Part 2: Advanced Synthetic Architectures

Synthetic Strategy: Divergent Modular Construction

A linear synthesis is inefficient for library generation. Instead, we employ a Convergent Modular Approach utilizing 2,4,6-trichloropyrimidine as a starting material. This allows for the sequential introduction of diversity elements based on the differential reactivity of the chloride leaving groups (C4 > C6 > C2).

Protocol: Sequential Functionalization of 2,4-Dichloropyrimidine

Objective: Synthesize a library of 2-amino-4-aryl-pyrimidines (Kinase Inhibitor Template).

Reagents & Equipment:

-

2,4-dichloropyrimidine (Starting Material)[3]

-

Anilines (Diversity Set A)

-

Boronic Acids (Diversity Set B)

-

Pd(PPh3)4 (Catalyst)

-

Microwave Reactor (CEM Discover or similar)

Step-by-Step Methodology:

-

Regioselective

at C4:-

Rationale: The C4 position is more electron-deficient than C2 due to the para-positioning relative to N1.

-

Dissolve 2,4-dichloropyrimidine (1.0 eq) in

-PrOH. -

Add DIPEA (1.2 eq) and the desired aniline (1.0 eq) dropwise at 0°C.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of starting material and appearance of a single lower Rf spot indicates C4 substitution.

-

Workup: Evaporate solvent, wash with water, recrystallize from EtOH.

-

-

Suzuki-Miyaura Coupling at C2 (or remaining Cl):

-

Rationale: C-C bond formation at the remaining activated position introduces hydrophobic bulk necessary for pocket occupation.

-

Suspend the C4-substituted intermediate (1.0 eq) in 1,4-Dioxane/H2O (4:1).

-

Add Aryl Boronic Acid (1.2 eq),

(2.0 eq), and -

Microwave Irradiation: Heat to 120°C for 20 minutes (sealed vessel).

-

Validation: LC-MS should show the [M+H]+ peak corresponding to the bi-aryl product.

-

-

Purification:

-

Flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM).

-

Figure 2: Sequential synthetic workflow for accessing 2,4-disubstituted pyrimidine libraries via regioselective substitution.

Part 3: Biological Evaluation Pipeline

In Vitro Kinase Inhibition Assay (FRET-based)

To validate the mechanism of action, compounds must be screened against specific kinase targets (e.g., EGFR, VEGFR, or BTK). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol:

-

Preparation: Dilute compounds in 100% DMSO (starting conc. 10 mM) and create a 10-point serial dilution.

-

Reaction Mix: In a 384-well white plate, combine:

-

Kinase enzyme (e.g., EGFR-WT, 0.2 ng/µL).

-

Substrate (e.g., ULight-poly GT, 50 nM).

-

ATP (at

concentration). -

Test Compound (10 µL).

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection: Add Europium-labeled anti-phosphotyrosine antibody.

-

Readout: Measure fluorescence emission at 665 nm (acceptor) and 615 nm (donor) using a microplate reader (e.g., EnVision).

-

Calculation: Calculate

using non-linear regression (GraphPad Prism).

Cell Viability Assay (MTT)

Protocol:

-

Seed cancer cells (e.g., A549, HCT-116) at

cells/well in 96-well plates. -

Adhere for 24 hours.

-

Treat with compounds (0.1 – 100 µM) for 72 hours.

-

Add MTT reagent (5 mg/mL), incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

Representative Data Presentation

The table below summarizes hypothetical SAR data demonstrating the impact of C4-substitution on potency.

| Compound ID | R1 (C4-Position) | R2 (C2-Position) | EGFR IC50 (nM) | A549 GI50 (µM) |

| PYR-01 | -Cl | Phenyl | >10,000 | >50 |

| PYR-02 | -NH-Ph | Phenyl | 450 | 8.2 |

| PYR-03 | -NH-(3-Cl, 4-F-Ph) | Phenyl | 25 | 1.4 |

| PYR-04 | -NH-(3-Cl, 4-F-Ph) | 4-Morpholino-Ph | 3.2 | 0.15 |

Table 1: Comparative potency of synthesized pyrimidine derivatives. Note the significant potency jump in PYR-04 due to the optimized hydrophobic fit at C4 and solubility enhancement at C2.

Part 4: References

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . Bentham Science. (2025).[1] [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . RSC Publishing. (2024). [Link]

-

FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application . PubMed. (2025).[1] [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies . Archiv der Pharmazie. (2025). [Link]

-

Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors . Bioorganic & Medicinal Chemistry. (2010).[4] [Link]

Sources

Methodological & Application

Protocol for the Synthesis of 3-(Pyrimidin-4-yloxy)phenol: An Application Note for Drug Discovery and Medicinal Chemistry

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Pyrimidin-4-yloxy)phenol, a key building block in the development of various pharmacologically active agents. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and resorcinol. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also a thorough explanation of the underlying chemical principles, safety considerations, and methods for product characterization.

Introduction

Diaryl ethers are a prevalent structural motif in numerous biologically active compounds. The pyrimidine-phenol ether linkage, in particular, is of significant interest in medicinal chemistry due to the pyrimidine ring's ability to act as a versatile hydrogen bond acceptor and its presence in a wide array of therapeutic agents. 3-(Pyrimidin-4-yloxy)phenol serves as a valuable intermediate for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics. The protocol herein describes a reliable and efficient method for its preparation.

Reaction Scheme

Figure 1: Overall reaction for the synthesis of 3-(Pyrimidin-4-yloxy)phenol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloropyrimidine | ≥97% | Commercially Available | Corrosive, handle with care. |

| Resorcinol | ≥99% | Commercially Available | Harmful and irritant. |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Acts as the base. |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Polar aprotic solvent. |

| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |

| Brine (saturated NaCl solution) | - | Prepare in-house | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

| Deionized Water | - | - | For workup. |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |

| TLC Plates | Silica gel 60 F₂₅₄ | Commercially Available | For reaction monitoring. |

Safety Precautions

-

4-Chloropyrimidine: Corrosive and causes severe skin burns and eye damage. Harmful if swallowed. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Resorcinol: Harmful if swallowed and causes skin and eye irritation.[1] It is also toxic to aquatic life.[1] Avoid inhalation of dust and contact with skin and eyes.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid inhalation of vapors and skin contact.

-

Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.

Experimental Protocol

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add resorcinol (1.10 g, 10.0 mmol, 1.0 equiv.).

-

Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

-

Add anhydrous N,N-dimethylformamide (DMF, 40 mL).

-

-

Addition of 4-Chloropyrimidine:

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add 4-chloropyrimidine (1.15 g, 10.0 mmol, 1.0 equiv.) to the flask.

-

-

Reaction:

-

Heat the reaction mixture to 80-90 °C with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The reaction is typically complete within 4-6 hours.

-

-

Workup:

-

Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 3-(pyrimidin-4-yloxy)phenol as a solid.

-

Mechanism and Experimental Rationale

The synthesis of 3-(pyrimidin-4-yloxy)phenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This type of reaction is characteristic of aromatic rings that are electron-deficient, a condition met by the pyrimidine ring due to the presence of two electronegative nitrogen atoms.[2]

Figure 2: Simplified workflow of the SNAr mechanism.

The key steps of the mechanism are:

-

Deprotonation: The base, potassium carbonate, deprotonates one of the hydroxyl groups of resorcinol to form a more nucleophilic phenoxide ion.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The electron-rich phenoxide attacks the electron-deficient C4 position of the 4-chloropyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which stabilizes it.

-

Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, which is a good leaving group. This results in the formation of the desired ether linkage.

The choice of an anhydrous polar aprotic solvent like DMF is crucial as it effectively solvates the potassium phenoxide and allows the reaction to proceed at a reasonable rate. Heating the reaction provides the necessary activation energy for the formation of the Meisenheimer complex.

Characterization of 3-(Pyrimidin-4-yloxy)phenol

The identity and purity of the synthesized 3-(pyrimidin-4-yloxy)phenol should be confirmed by standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the protons on the pyrimidine and phenol rings. The chemical shifts and coupling patterns will be characteristic of the structure. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule, including those in the pyrimidine and phenol rings. |

| FT-IR | Characteristic absorption bands for O-H stretching (of the phenol), C-O-C stretching (of the ether), and C=C and C=N stretching of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₈N₂O₂, MW: 188.19 g/mol ). |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product formation | Incomplete deprotonation of resorcinol. | Ensure anhydrous conditions and use a sufficient excess of a strong enough base. |

| Low reaction temperature. | Increase the reaction temperature, but monitor for decomposition. | |

| Deactivation of 4-chloropyrimidine. | Use fresh, high-purity starting material. | |

| Formation of multiple products | Reaction at both hydroxyl groups of resorcinol. | Use a 1:1 stoichiometry of resorcinol to 4-chloropyrimidine. |

| Side reactions. | Optimize reaction temperature and time. | |

| Difficult purification | Co-elution of starting material or byproducts. | Adjust the polarity of the eluent for column chromatography. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-(pyrimidin-4-yloxy)phenol. By understanding the underlying SNAr mechanism and adhering to the outlined experimental procedure and safety precautions, researchers can efficiently prepare this valuable intermediate for applications in drug discovery and medicinal chemistry. The provided characterization guidelines will enable the verification of the final product's identity and purity.

References

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloropyrimidine. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Resorcinol. PubChem. Available at: [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

-

ResearchGate. (2020). 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine. Available at: [Link]

-

Frontiers in Chemistry. (2020). Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction Pathways. Available at: [Link]

-

Wikipedia. (n.d.). Resorcinol. Available at: [Link]

-

Wiley Online Library. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Available at: [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]

-

PENTA. (2025). Resorcinol - SAFETY DATA SHEET. Available at: [Link]

-

MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]

Sources

Application Note: Antimicrobial Activity Testing of 3-(Pyrimidin-4-yloxy)phenol

Introduction & Compound Rationale

The compound 3-(Pyrimidin-4-yloxy)phenol represents a privileged scaffold in medicinal chemistry, merging a pyrimidine ring (common in antifolates and kinase inhibitors) with a phenolic moiety (known for membrane disruption and antioxidant properties) via an ether linkage.

While pyrimidine derivatives are historically significant as DNA synthesis inhibitors (e.g., Trimethoprim), the addition of the phenoxy group introduces lipophilicity and potential membrane-targeting characteristics. This application note provides a rigorous, standardized workflow for evaluating the antimicrobial efficacy of this specific chemical entity, moving from solubility optimization to quantitative pharmacodynamics.

Chemical Context & Handling

-

Molecular Weight: ~188.18 g/mol (Estimation based on formula

) -

Physicochemical Challenge: Like many heteroaryl-phenol ethers, this compound likely exhibits low aqueous solubility . Direct dissolution in microbial growth media (Mueller-Hinton Broth) will result in precipitation and false-negative data.

-

Storage: Store powder at -20°C, desiccated.

Material Preparation & Solubility Optimization

Objective: Create a stable stock solution that ensures compound bioavailability without inducing solvent toxicity in the test organisms.

Solvent Selection

Do not use water or ethanol as the primary solvent.

-

Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

-

Justification: DMSO dissolves the pyrimidine-ether core effectively. Most bacteria tolerate up to 2-5% DMSO, but CLSI guidelines recommend keeping final assay concentrations ≤1% .

Stock Solution Protocol

-

Weighing: Accurately weigh 10 mg of 3-(Pyrimidin-4-yloxy)phenol.

-

Dissolution: Add 1.0 mL of 100% DMSO to create a 10,000 µg/mL (10 mg/mL) Master Stock.

-

Vortexing: Vortex for 30 seconds. If particulate matter remains, sonicate for 5 minutes at 40 kHz.

-

Sterilization: Do not autoclave. If sterility is required, use a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Check for drug adsorption to the filter by comparing pre- and post-filter absorbance at 260/280 nm.

Core Experimental Protocols

Protocol A: Broth Microdilution (Quantitative MIC)

Standard: CLSI M07 (Aerobes) / EUCAST Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Indicator (Optional): Resazurin (0.01%) for visual viability confirmation.

Workflow Diagram (Graphviz)

Figure 1: Step-by-step Broth Microdilution workflow ensuring solvent compatibility and standardized bacterial load.

Step-by-Step Procedure

-

Intermediate Dilution: Dilute the Master Stock (10 mg/mL) 1:10 in CAMHB to get 1000 µg/mL (now in 10% DMSO).

-

Plate Setup: Add 100 µL of CAMHB to columns 2-12 of a 96-well plate.

-

Drug Addition: Add 200 µL of the 1000 µg/mL solution to Column 1.

-

Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across to Col 10. Discard the final 100 µL.

-

Result: Drug concentrations range from 500 µg/mL down to ~1 µg/mL.

-

DMSO Control: Column 11 serves as the Growth Control (no drug, solvent only). Column 12 is the Sterility Control.

-

-

Inoculation: Prepare a 0.5 McFarland bacterial suspension (

CFU/mL). Dilute this 1:100 in CAMHB. Add 100 µL to wells 1-11.-

Final Test Concentration: The addition of inoculum dilutes the drug by 2x.

-

Final DMSO: The highest well (Col 1) now contains 2.5% DMSO. If bacteria are sensitive, start with a lower stock concentration.

-

-

Incubation: Seal with a gas-permeable film. Incubate at 35 ± 2°C for 16-20 hours (24h for Staphylococcus).

Protocol B: Time-Kill Kinetics (Pharmacodynamics)

Objective: Determine if 3-(Pyrimidin-4-yloxy)phenol is bacteriostatic (inhibits growth) or bactericidal (kills >3 log10).

Rationale

Simple MIC testing does not reveal the rate of killing. For phenolic derivatives, membrane disruption often leads to rapid bactericidal activity (1-4 hours), whereas metabolic inhibition (pyrimidine effect) is slower.

Procedure

-

Preparation: Prepare 10 mL of CAMHB containing the compound at 4x MIC (determined in Protocol A).

-

Inoculation: Inoculate with

CFU/mL (final). -

Sampling: Incubate at 37°C with shaking. Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Serially dilute aliquots in sterile saline and plate onto Mueller-Hinton Agar.

-

Analysis: Count colonies after 24h incubation. Plot Log10 CFU/mL vs. Time.

-

Bactericidal:

reduction from the initial inoculum. -

Bacteriostatic:

reduction.

-

Data Analysis & Interpretation

MIC Determination Criteria

| Observation | Interpretation |

| No Turbidity | Complete inhibition. This concentration is the MIC.[1] |

| Button > 2mm | Growth. Resistant at this concentration. |

| Haze / Pinpoint | Trailing effect (common with bacteriostatic agents). Read as growth. |

| Precipitation | Invalid. If the compound crashes out (white crystals), the effective concentration is unknown. Repeat with higher DMSO or lower range. |

Structure-Activity Relationship (SAR) Logic

When analyzing 3-(Pyrimidin-4-yloxy)phenol, compare results against:

-

Phenol Control: Test unsubstituted phenol. If activity is similar, the pyrimidine ring may just be a linker.

-

Pyrimidine Control: Test 4-phenoxypyrimidine (if available) to see if the hydroxyl group is essential.

-

Hypothesis: The phenolic -OH is often critical for proton exchange or H-bonding in the active site.

-

Troubleshooting & Safety

Common Failure Modes

-

"False Resistance" due to Precipitation: Hydrophobic compounds often precipitate upon contact with aqueous broth.

-

Fix: Use a "step-down" dilution method where the broth is pre-warmed to 37°C before drug addition.

-

-

DMSO Toxicity: If the Growth Control (Col 11) shows poor growth, the DMSO concentration is too high.

-

Fix: Increase the concentration of the Master Stock so that less volume is needed, keeping final DMSO < 0.5%.

-

Safety (MSDS Considerations)

-

Hazard: Pyrimidine derivatives can be bioactive.[2][3][4] Treat as a potential irritant and skin sensitizer.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Disposal: All biological waste must be autoclaved. Chemical waste containing phenols must be segregated (do not pour down drain).

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] 11th Edition.[5] Wayne, PA: CLSI; 2018.

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). Reading guide for broth microdilution. v 3.0. 2021.

-

Cieplik, J., et al. "Synthesis and antibacterial properties of pyrimidine derivatives."[6] Acta Poloniae Pharmaceutica.[6] 2011;68(1):57-65.

-

Mallesha, L., et al. "Studies on synthesis of pyrimidine derivatives and their antimicrobial activity."[2] Arabian Journal of Chemistry.[2] 2012. [2]

-

Sigma-Aldrich. Product Specification: Pyrimidine derivatives. (General Reference for handling hydrophobic heterocycles).

Sources

- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rr-asia.woah.org [rr-asia.woah.org]

- 6. Synthesis and antibacterial properties of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Anti-Inflammatory Profiling of Pyrimidine Ether Derivatives

[1][2]

Introduction & Chemical Context

Pyrimidine ethers represent a privileged scaffold in medicinal chemistry due to their ability to engage in "scaffold hopping." Unlike traditional NSAIDs, pyrimidine ethers offer a unique structural geometry that allows for selective hydrophobic interactions within the cyclooxygenase-2 (COX-2) active site, often reducing the gastrointestinal toxicity associated with non-selective COX inhibition.

The anti-inflammatory efficacy of these compounds is primarily mediated through two mechanisms:

-

Direct Enzymatic Inhibition: Competitive binding to the ATP-binding sites or hydrophobic pockets of COX-2 and 5-Lipoxygenase (5-LOX).

-

Transcriptional Modulation: Downregulation of the NF-

B signaling pathway, subsequently reducing the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines (TNF-

This guide provides a validated workflow for screening these compounds, moving from cell-free enzymatic assays to cellular phenotypic validation.

Mechanism of Action Visualization

Figure 1: Dual-mechanism intervention of pyrimidine ethers on inflammatory cascades. The compounds act as direct enzyme inhibitors and transcriptional suppressors.

Primary Screening: COX-2 Inhibition Assay (Enzymatic)

The first line of investigation is determining the selectivity index (SI) of your pyrimidine ether derivatives. High selectivity for COX-2 over COX-1 is desirable to minimize gastric side effects.

Principle

This assay utilizes the peroxidase activity of COX. The enzyme converts Arachidonic Acid (AA) to PGG2, which is then reduced to PGH2. During this reduction, the co-substrate TMPD (

Materials

-

Ovine COX-1 and Human recombinant COX-2 enzymes.

-

Substrate: Arachidonic Acid (AA).

-

Chromogen: TMPD.[1]

-

Heme (Cofactor).

-

Positive Control: Celecoxib (Selective COX-2 inhibitor).[2]

-

Vehicle: DMSO (Final concentration < 1%).

Protocol Steps

-

Preparation: Thaw enzymes on ice. Prepare Assay Buffer (100 mM Tris-HCl, pH 8.0).

-

Inhibitor Incubation:

-

In a 96-well plate, add 150

L Assay Buffer. -

Add 10

L Heme. -

Add 10

L Enzyme (COX-1 or COX-2).[1] -

Add 10

L of Pyrimidine Ether sample (dissolved in DMSO). -

Incubate for 5 minutes at 25°C. This allows the inhibitor to bind the active site.

-

-

Reaction Initiation:

-

Add 20

L TMPD. -

Add 20

L Arachidonic Acid to start the reaction.

-

-

Readout:

-

Shake plate for 10 seconds.

-

Incubate for 2 minutes at 25°C.

-

Measure absorbance at 590 nm using a microplate reader.

-

Data Analysis

Calculate the Percent Inhibition using the following formula:

Selectivity Index (SI) calculation:

Cellular Validation: LPS-Induced RAW 264.7 Model

Enzymatic assays do not account for cell permeability or metabolic stability. The RAW 264.7 macrophage model is the "Gold Standard" for validating anti-inflammatory bioactivity.

Principle

Lipopolysaccharide (LPS) stimulates macrophages to express iNOS, leading to the release of Nitric Oxide (NO). NO rapidly oxidizes to nitrite (

Critical Warning: You must run a parallel cell viability assay (MTT or SRB). A reduction in NO can be a false positive caused by cell death rather than anti-inflammatory activity.

Experimental Workflow Diagram

Figure 2: Parallel workflow for phenotypic screening. Supernatant is used for NO quantification, while adherent cells are tested for viability.

Detailed Protocol

Phase 1: Cell Culture & Treatment

-

Seeding: Plate RAW 264.7 cells at

cells/mL in DMEM (10% FBS) in 96-well plates. Allow adherence for 24 hours. -

Pre-treatment: Replace medium with fresh serum-free medium containing the Pyrimidine Ether candidate (concentration range: 1–100

M). Incubate for 1 hour .-

Why? Pre-treatment ensures the compound is present before the inflammatory cascade initiates.

-

-

Induction: Add LPS (Final concentration: 1

g/mL). Incubate for 18–24 hours .

Phase 2: Griess Assay (NO Quantification)

-

Transfer 100

L of culture supernatant to a new clear-bottom 96-well plate. -

Add 100

L of Griess Reagent (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED). -

Incubate for 10 minutes at room temperature in the dark.

-

Measure absorbance at 540 nm .

-

Quantification: Compare against a Sodium Nitrite (

) standard curve (0–100

Phase 3: Viability Check (MTT Assay)

-

To the remaining cells (from Phase 1), add 20

L MTT solution (5 mg/mL in PBS). -

Incubate for 4 hours at 37°C.

-

Remove medium and dissolve formazan crystals in 150

L DMSO. -

Measure absorbance at 570 nm .

Data Interpretation & Quality Control

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| High Background (Control) | Degraded Griess Reagent | Prepare fresh reagent; store NED in dark. |

| Low NO Signal (LPS) | Low Passage Number / Tolerance | Use RAW 264.7 cells between passage 5 and 15. |

| NO Inhibition + Cell Death | Cytotoxicity (False Positive) | Discard data if cell viability < 80% vs control. |

| Precipitation in Wells | Compound Insolubility | Check logP; do not exceed 0.5% DMSO final conc. |

Statistical Validation

For high-throughput screening (HTS) of pyrimidine libraries, calculate the Z-factor (

- : Standard deviation of positive (LPS only) and negative (LPS + Ref Inhibitor) controls.

- : Means of controls.

-

Requirement:

is required for a valid HTS assay.

References

-

RSC Advances. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

International Journal of Molecular Sciences. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link][3]

-

National Institutes of Health (PMC). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells. [Link]

Sources

- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Analytical Quantification and Impurity Profiling of 3-(Pyrimidin-4-yloxy)phenol

Abstract

This application note details a validated analytical workflow for the quantification of 3-(Pyrimidin-4-yloxy)phenol (CAS: 53554-29-3), a critical intermediate in the synthesis of strobilurin fungicides, most notably Azoxystrobin . Due to the nucleophilic aromatic substitution used in its synthesis, commercial batches frequently contain specific impurities: unreacted resorcinol, 4,6-dichloropyrimidine, and the bis-substituted byproduct 4,6-bis(3-hydroxyphenoxy)pyrimidine.

We present two complementary protocols:

-

Method A (QC-Standard): A robust RP-HPLC-UV method for assay purity (>98%) and quantitation of key process impurities.

-

Method B (Trace Analysis): An LC-MS/MS protocol for structural confirmation and trace impurity profiling (<0.1%).

Introduction & Chemical Context

3-(Pyrimidin-4-yloxy)phenol is formed via the etherification of 4,6-dichloropyrimidine with resorcinol. This reaction is chemically sensitive; slight stoichiometric imbalances lead to significant byproducts.

-

The Analytical Challenge:

-

Polarity Span: The sample matrix contains highly polar starting materials (Resorcinol, LogP ~0.8) and non-polar over-reaction products (Bis-ether, LogP >3.0).

-

Ionization: The molecule contains both a basic pyrimidine ring (pKa ~1.3) and an acidic phenolic group (pKa ~9.9). Mobile phase pH control is critical to prevent peak tailing.

-

Key Analytes and Properties

| Compound | Role | LogP (Approx) | UV Max (nm) |

| 3-(Pyrimidin-4-yloxy)phenol | Target Analyte | 1.6 | 254, 270 |

| Resorcinol | Starting Material | 0.8 | 275 |

| 4,6-Dichloropyrimidine | Starting Material | 1.8 | 260 |

| 4,6-bis(3-hydroxyphenoxy)pyrimidine | Dimer Impurity | 3.2 | 254 |

Experimental Workflow (Logic Diagram)

The following diagram illustrates the decision matrix for sample preparation and method selection, ensuring self-validating logic.

Caption: Workflow logic for selecting between routine QC (HPLC-UV) and investigative profiling (LC-MS/MS) based on impurity thresholds.

Method A: RP-HPLC-UV (Standard QC Protocol)

Purpose: Routine batch release, assay determination, and quantification of known impurities.

Chromatographic Conditions[1][2][3][4][5]

-

Instrument: Agilent 1260 Infinity II or Waters Alliance e2695.

-

Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

-

Expert Insight: A C18 column with high carbon load is chosen to ensure retention of the moderately polar target while resolving it from the very polar resorcinol.

-

-

Column Temperature: 30°C.

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 5.0 µL.

-

Detection: Diode Array Detector (DAD) at 254 nm (bandwidth 4 nm). Reference off.

Mobile Phase System

-

Solvent A: 0.1% Phosphoric Acid (

) in Water.-

Rationale: Acidic pH (~2.2) suppresses the ionization of the phenolic -OH, keeping it in the neutral form for better retention and peak shape.

-

-

Solvent B: Acetonitrile (HPLC Grade).

Gradient Program

| Time (min) | % Solvent A | % Solvent B | Event |

| 0.0 | 95 | 5 | Initial Hold (Retain Resorcinol) |

| 2.0 | 95 | 5 | End Isocratic Hold |

| 15.0 | 40 | 60 | Linear Ramp (Elute Target) |

| 20.0 | 10 | 90 | Wash (Elute Bis-impurity) |

| 23.0 | 10 | 90 | Hold Wash |

| 23.1 | 95 | 5 | Re-equilibration |

| 28.0 | 95 | 5 | End of Run |

Method B: LC-MS/MS (Trace Impurity Profiling)

Purpose: Identification of unknown peaks and validation of peak purity.

Mass Spectrometry Parameters[6]

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Note: While phenols often ionize in negative mode, the pyrimidine ring provides a strong protonation site (

), making positive mode more sensitive for this ether.

-

-

Scan Range: m/z 100 – 600.

-

Target Ion: m/z 189.06 (

for 3-(Pyrimidin-4-yloxy)phenol).

Mobile Phase Modification

-

Replace Phosphoric Acid with 0.1% Formic Acid (volatile buffer required for MS).

-

Use the same gradient profile as Method A to allow direct chromatogram comparison.

Sample Preparation Protocol

Standard Preparation[3]

-

Weigh 25.0 mg of reference standard 3-(Pyrimidin-4-yloxy)phenol into a 50 mL volumetric flask.

-

Add 25 mL of Diluent (50:50 Water:Acetonitrile).

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Make up to volume with Diluent. (Concentration: 0.5 mg/mL).

System Suitability Test (SST)

Before running samples, inject the Standard solution 5 times. The system is valid only if:

-

RSD of Area: < 2.0%

-

Tailing Factor: 0.8 – 1.5

-

Theoretical Plates: > 5000

-

Resolution: > 2.0 between Resorcinol (if present) and Target.

Troubleshooting & Expert Insights

| Observation | Probable Cause | Corrective Action |

| Split Peak / Shoulder | Sample solvent too strong. | Ensure sample diluent matches initial mobile phase (start with 10% ACN if splitting occurs). |

| Drifting Retention Time | pH fluctuation. | The pyrimidine ring is sensitive to pH. Ensure buffer is freshly prepared and pH checked. |

| Ghost Peaks | Carryover of Bis-impurity. | The dimer impurity is lipophilic. Ensure the gradient wash step (90% B) is sufficient. |

| Low Sensitivity | Wrong Wavelength. | While 254 nm is standard, 270 nm may offer better specificity against certain aliphatic impurities. |

References

-

European Food Safety Authority (EFSA). (2010). Conclusion on the peer review of the pesticide risk assessment of the active substance azoxystrobin. EFSA Journal. [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11662998, 3-(Pyrimidin-4-yloxy)phenol. [Link]

-

Bartlett, D. W., et al. (2002). The discovery and mode of action of strobilurin fungicides. Pest Management Science. [Link]

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Pyrimidin-4-yloxy)phenol Synthesis

Introduction: The Mechanistic Landscape

Welcome to the Technical Support Center. You are likely here because your synthesis of 3-(Pyrimidin-4-yloxy)phenol is suffering from low yields, difficult purification, or inconsistent reproducibility.

This reaction relies on a Nucleophilic Aromatic Substitution (S_NAr) between resorcinol (nucleophile) and 4-chloropyrimidine (electrophile). While theoretically straightforward, the "ambident" nature of resorcinol (two reaction sites) and the hydrolytic instability of 4-chloropyrimidine create a narrow optimization window.

This guide moves beyond standard recipes to explain the why behind the failure modes, providing you with a self-validating protocol to maximize mono-substitution and isolate pure product.

Module 1: Reaction Setup & Stoichiometry

Q1: Why is my crude NMR showing a mixture of mono-product and bis-substituted impurity?

Diagnosis: Stoichiometric imbalance favoring the "statistical trap." Technical Insight: Resorcinol contains two equivalent hydroxyl groups. Once the first hydroxyl reacts to form the desired product, the electron-withdrawing nature of the pyrimidine ring (via the oxygen linker) actually deactivates the remaining phenol slightly. However, if the local concentration of electrophile (4-chloropyrimidine) is high relative to resorcinol, the second reaction will occur, forming the bis-ether [1,3-bis(pyrimidin-4-yloxy)benzene].

The Fix: The "Inverse Stoichiometry" Rule

-

Standard Protocol: Do not use 1:1 equivalents.

-

Optimized Protocol: Use 3.0 to 5.0 equivalents of Resorcinol relative to 4-chloropyrimidine.

-

Reasoning: By flooding the reaction with nucleophile, you statistically ensure that every 4-chloropyrimidine molecule encounters a fresh resorcinol molecule rather than a mono-substituted product.

Q2: My reaction turns black and yield is <20%. What is happening?

Diagnosis: Decomposition of 4-chloropyrimidine (electrophile instability). Technical Insight: 4-Halopyrimidines are prone to hydrolysis and polymerization, especially in the presence of moisture or excessive heat. If the reaction mixture darkens rapidly, your electrophile is degrading before it can couple.

The Fix: Electrophile Integrity Check

-

Reagent Quality: Ensure 4-chloropyrimidine is a white/pale yellow solid or clear oil. If dark, redistill or purchase fresh.

-

Salt Form: Consider using 4-chloropyrimidine hydrochloride . It is more stable. If using the salt, add an extra equivalent of base to neutralize the HCl in situ.

Module 2: Kinetics & Conditions (Base/Solvent)

Q3: Which base and solvent combination gives the highest conversion?

Diagnosis: Kinetic mismatch between deprotonation and substitution. Technical Insight: You need a base strong enough to deprotonate resorcinol (pKa ~9.3) but not so harsh that it hydrolyzes the chloropyrimidine to 4-hydroxypyrimidine (a dead-end byproduct).

The Optimization Matrix:

| Parameter | Standard Choice | High-Performance Choice | Why? |

| Solvent | DMF | DMSO (Dimethyl sulfoxide) | DMSO stabilizes the transition state (Meisenheimer complex) more effectively than DMF in S_NAr reactions involving ionic intermediates. |

| Base | K₂CO₃ | Cs₂CO₃ (Cesium Carbonate) | The "Cesium Effect." The larger Cs⁺ cation forms a looser ion pair with the phenoxide, making the nucleophile more "naked" and reactive, allowing for lower reaction temperatures. |

| Temp | 100°C+ | 60°C - 80°C | Lower temperature minimizes polymerization. With Cs₂CO₃, the reaction often proceeds at 60°C. |

Protocol Recommendation:

Dissolve Resorcinol (3.0 eq) and Cs₂CO₃ (2.0 eq) in DMSO. Stir for 15 min at RT to form the phenoxide. Add 4-chloropyrimidine (1.0 eq) slowly. Heat to 60°C and monitor by LCMS.

Module 3: Workup & Purification (The "Amphoteric" Trap)

Q4: I cannot separate the excess resorcinol from the product. Column chromatography is streaking.

Diagnosis: Poor exploitation of pH-dependent solubility. Technical Insight: Your product is an amphoteric molecule. It contains:

-

A Phenol (Acidic, pKa ~10).

-

A Pyrimidine (Basic, pKa of conjugate acid ~1.3).

You can use this dual nature to purify without a column.

The "pH-Swing" Extraction Protocol:

-

Quench: Dilute the reaction mixture with water (pH will be basic, ~12).

-

State: Resorcinol = Di-anion (Water sol). Product = Mono-anion (Water sol). Bis-impurity = Neutral (Organic sol).

-

-

Wash 1 (High pH): Extract the aqueous layer with Ethyl Acetate (EtOAc) .

-

Result: The Bis-impurity moves into the EtOAc. The Product and Resorcinol stay in the water. Discard the organic layer.

-

-

Acidify: Carefully adjust the aqueous layer pH to 6.0 – 7.0 using 1M HCl.

-

State: Product = Neutral Phenol (Organic sol). Resorcinol = Neutral (Water sol, highly polar).

-

Note: Do not go below pH 4, or the pyrimidine ring will protonate and the product will dissolve back into the water!

-

-

Extract 2 (Neutral pH): Extract with EtOAc.

-

Result:Product moves into EtOAc. Most Resorcinol stays in water due to high water solubility (1 g/mL).

-

-

Wash 2: Wash the EtOAc layer 3x with water to remove trace resorcinol. Dry and concentrate.

Visualizing the Pathway

The following diagram illustrates the kinetic competition between the desired S_NAr pathway and the common failure modes (Bis-substitution and Hydrolysis).

Caption: Kinetic pathway of Resorcinol S_NAr. Green path represents the desired mono-substitution. Red paths indicate failure modes (bis-substitution and hydrolysis) controllable via stoichiometry and temperature.

Summary Checklist for Success

| Step | Action | Critical Parameter |

| 1 | Reagent Prep | Use 3.0–5.0 eq of Resorcinol. Ensure 4-Cl-Pyrimidine is not degraded. |

| 2 | Solvent/Base | DMSO (0.2 M) + Cs₂CO₃ (2.0 eq). |

| 3 | Reaction | Heat to 60°C. Monitor LCMS for disappearance of 4-Cl-Pyrimidine. |

| 4 | Workup | pH Swing: Wash basic aq with EtOAc (removes bis), acidify to pH 6, extract product. |

References

-

Navuluri, C. et al. (2024).[1] General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters. Link

-

Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution (SNAr). Link

-

Baran Lab. (2002). Haloselectivity of Heterocycles. Synthesis. Link

-

WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Link

-

Mendeleev Communications. (n.d.). Reactions of resorcinol with substituted 3,4-dihydro-2(1H)-pyrimidinethiones. Link

Sources

Technical Support Center: Solubility Optimization for 3-(Pyrimidin-4-yloxy)phenol

Content Type: Troubleshooting Guide & Technical FAQ Ticket ID: SOL-PYR-004 Status: Active Last Updated: 2026-02-03

Executive Summary

3-(Pyrimidin-4-yloxy)phenol presents a classic medicinal chemistry challenge: it possesses a "brick dust" profile at physiological pH.[1] Structurally, it consists of a lipophilic phenol ring linked to a pyrimidine core.

-

The Problem: The pyrimidine nitrogens are weakly basic (

), meaning they remain unprotonated (neutral) at pH 7.[1]4. The phenolic hydroxyl is weakly acidic ( -

The Risk: Rapid precipitation ("crashing out") upon dilution from DMSO stocks, leading to false negatives in potency assays or false positives in toxicity assays due to crystal formation.

This guide provides a validated workflow to solubilize this compound for in vitro applications without compromising cellular integrity.

Module 1: Diagnostic Workflow

Before altering your protocol, confirm that solubility is the root cause of your assay variability.

Q: How do I distinguish between cytotoxicity and compound precipitation?

A: Precipitation often mimics cytotoxicity (granular appearance of cells) or causes erratic absorbance readings in MTT/MTS assays.[1] Use this diagnostic matrix:

| Observation | Likely Cause | Verification Step |

| Turbidity immediately upon addition | Gross Precipitation | Inspect well bottom at 100x magnification. Look for needle-like crystals or amorphous aggregates. |

| Loss of signal at high concentrations | "Hook Effect" / Precipitation | Spin down media (10,000 x g, 5 min) and measure supernatant concentration via HPLC/UV.[1] |

| Crystals form after 24 hours | Thermodynamic Instability | The compound is kinetically soluble initially but thermodynamically unstable. Requires carrier molecules (see Module 3).[1] |

Module 2: The "Solvent Shock" Mitigation Protocol

The most common error is adding high-concentration DMSO stock directly to the cell culture well. This causes a local high-concentration zone where the compound precipitates instantly before mixing.

Standard Operating Procedure (SOP): Serial Dilution

Objective: Maintain compound stability during the transition from organic solvent to aqueous media.

-

Prepare Master Stock: Dissolve 3-(Pyrimidin-4-yloxy)phenol in 100% anhydrous DMSO to 10 mM .

-

Note: Sonicate for 5 minutes at 40°C if visual particulates remain.

-

-

The "Intermediate" Step (Critical):

-

Do NOT dilute directly 1:1000 into the well.

-

Create a 20x Working Solution in media containing 5-10% DMSO .

-

Why? This intermediate polarity step prevents the "shock" of hitting 100% water instantly.

-

-

Final Dosing:

-

Add the 20x Working Solution to your cell wells (1:20 dilution).

-

Final DMSO Concentration: 0.25% - 0.5%.

-

Warning: Ensure your cell line tolerates the final DMSO concentration.[2][3] Run a "DMSO-only" vehicle control. Most cancer lines tolerate 0.5%, but primary neurons/stem cells may require <0.1%.

Module 3: Advanced Formulations (Cyclodextrins)

If the DMSO protocol fails (precipitation persists at >10 µM), you must use a molecular encapsulation strategy.[1] Hydroxypropyl-

Why HP- -CD?

The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic phenyl-pyrimidine core, while the hydrophilic exterior ensures water solubility. Unlike surfactants (Tween/Triton), CD is generally non-cytotoxic at effective concentrations.[1]

Protocol: Complexation Strategy

-

Prepare Vehicle: Make a 20% (w/v) HP-

-CD stock solution in PBS or water.[1] Filter sterilize (0.22 µm). -

Solubilization:

-

Add 3-(Pyrimidin-4-yloxy)phenol powder directly to the 20% CD solution.

-

Agitate: Shake at 200 RPM or sonicate for 30–60 minutes at room temperature.

-

Target: This often achieves 10–50x higher solubility than plain buffer.

-

-

Dilution: Use this complexed stock to dose cells. The final CD concentration in the well will be low (<1%), which is inert for most assays.

Module 4: Troubleshooting Decision Tree

Use the following logic flow to determine the correct solvent system for your specific concentration requirements.

Figure 1: Decision logic for selecting the appropriate solubilization vehicle based on required assay concentration.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Generally, no. While ethanol is a common solvent, it is more volatile (leading to "edge effects" in plates) and often more cytotoxic than DMSO at equivalent concentrations.[1] Furthermore, pyrimidine derivatives often show lower solubility in ethanol compared to DMSO.

Q: My compound precipitates after freezing the stock solution. Is it ruined? A: Likely not. DMSO has a high freezing point (19°C).[1] If the stock freezes, the compound may crystallize out.

-

Fix: Warm the tube to 37°C and vortex vigorously or sonicate until the solution is perfectly clear. Never pipette from a cloudy stock.

Q: Why does the pH of my media change when I add the compound?

A: This is rare for this specific compound as it is not highly acidic/basic. However, if you are using very high concentrations (>100 µM), the phenol moiety (

References

-

PubChem. (2025).[1][4] 3-(Pyridin-4-ylmethoxy)phenol Compound Summary. National Library of Medicine. [Link][1]

- Context: Provides physicochemical data (LogP, H-bond donors)

- Context: Authoritative source for general troubleshooting of "solvent shock" and precipit

-

LifeTein. (2023). DMSO Usage in Cell Culture Guidelines. [Link]

- Context: Establishes the safety limits of DMSO (0.1% - 0.5%) for various cell lines to prevent solvent-induced cytotoxicity.

- Context: Protocols for identifying and mitigating crystalliz

Sources

Technical Support Center: Stabilizing 3-(Pyrimidin-4-yloxy)phenol in In Vitro Assays

Status: Operational Ticket Type: High-Priority Technical Guide Subject: Troubleshooting instability, degradation, and inconsistency of 3-(Pyrimidin-4-yloxy)phenol scaffolds in cell culture.

Executive Summary & Chemical Logic

The 3-(Pyrimidin-4-yloxy)phenol scaffold is a privileged structure often found in kinase inhibitors and agrochemical intermediates. While chemically versatile, its stability in biological matrices is compromised by two competing degradation pathways inherent to its structure:

-

Phenolic Oxidation: The electron-rich phenol moiety is susceptible to auto-oxidation in aerobic culture media, catalyzed by transition metals (Fe, Cu) found in serum, leading to quinone formation and media browning.

-

Ether Hydrolysis (SNAr Cleavage): The ether linkage connects an electron-rich phenol to an electron-deficient pyrimidine. Under specific pH conditions or enzymatic catalysis (e.g., serum esterases/amidases acting promiscuously), this bond can cleave, releasing free phenol and 4-hydroxypyrimidine (tautomerizing to pyrimidin-4(3H)-one).

This guide provides a root-cause analysis and actionable protocols to stabilize this molecule during experimentation.

Diagnostic Visualizer: Degradation Pathways

The following diagram maps the specific chemical vulnerabilities of the scaffold in a cellular environment.

Figure 1: Mechanistic degradation map showing the two primary instability vectors: Oxidative conversion to quinones (red path) and hydrolytic cleavage of the ether bridge (yellow path).

Troubleshooting Guide (FAQ Format)

Issue 1: "My culture media turns brown/dark within 24 hours of adding the compound."

Diagnosis: Phenolic Auto-oxidation. The phenol group is undergoing oxidative coupling or converting to quinones. This is accelerated by the slightly alkaline pH of culture media (7.4) and the presence of redox-active metals (Iron/Copper) in Fetal Bovine Serum (FBS).

Technical Fix:

-

Switch to Low-Iron Media: If possible, use low-iron media formulations or reduce serum concentration to 1-2% during the drug exposure window.

-

Antioxidant Supplementation: Add Ascorbic Acid (50 µM) or Glutathione (GSH, 1 mM) to the media before adding the compound.

-

Note: Ascorbic acid can sometimes drive redox cycling; GSH is generally safer for cell viability.

-

-

Light Protection: Phenols are photosensitive. Wrap plates in foil or handle under yellow light to prevent photo-initiated oxidation.

Issue 2: "I see a loss of potency (IC50 shift) but the compound remains soluble."

Diagnosis: Metabolic Conjugation or Ether Hydrolysis.

-

Glucuronidation: Cells (especially hepatocytes like HepG2) rapidly conjugate the free -OH group with glucuronic acid, rendering it inactive.

-

Ether Cleavage: The pyrimidinyl ether bond is slowly hydrolyzing.

Verification Protocol (LC-MS): Run an aliquot of the supernatant on LC-MS.

-

Mass Shift +176 Da: Indicates Glucuronidation (Phase II metabolism).

-

Appearance of lower MW peaks: Indicates hydrolysis (cleavage into phenol and pyrimidine fragments).

Technical Fix:

-

Metabolic Block: If glucuronidation is the culprit, co-incubate with a broad-spectrum glucuronidase inhibitor (e.g., Saccharolactone) if the assay tolerates it.

-

Refresh Media: Do not leave the compound for >24 hours. Perform a "media swap" with fresh compound every 12-24 hours for long-duration assays.

Issue 3: "The compound precipitates immediately upon addition to media."

Diagnosis: "The DMSO Shock." 3-(Pyrimidin-4-yloxy)phenol is lipophilic. Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before the compound can disperse.

Technical Fix:

-

Serial Dilution Method: Do not pipette 100% DMSO stock directly into the cell well.

-

Prepare a 1000x stock in DMSO.

-

Dilute 1:10 into culture media (intermediate stock, 10% DMSO) in a separate tube. Vortex vigorously.

-

Add this intermediate to the cells to reach the final 1x concentration (0.1% DMSO).

-

Validated Experimental Protocols

Protocol A: Stability Verification via HPLC/LC-MS

Use this protocol to determine if your compound is degrading chemically or metabolically.

Materials:

-

Culture Media (complete with serum)

-

Compound Stock (10 mM in DMSO)

-

Acetonitrile (ACN) with 0.1% Formic Acid

Step-by-Step:

-

Preparation: Spike culture media with the compound to a final concentration of 10 µM.

-

Incubation: Aliquot into 3 wells of a 96-well plate (cell-free) and 3 wells with cells. Incubate at 37°C.